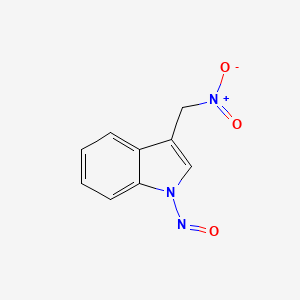

N(1)-Nitroso-3-nitromethylindole

Description

General Overview of Indole (B1671886) Derivatives and Their Chemical Significance

Indole, a heterocyclic organic compound, consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. chemistryeverywhere.comcreative-proteomics.com This bicyclic structure is the foundation for a vast class of compounds known as indole derivatives, which are of paramount importance in the fields of chemistry and biology. chemistryeverywhere.com The indole nucleus is a common motif in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.

The chemical significance of indole derivatives stems from their versatile reactivity and their presence in essential biomolecules. Tryptophan, an essential amino acid, features the indole scaffold and serves as a biosynthetic precursor to many important secondary metabolites. In animals and humans, indole and its derivatives are involved in crucial physiological processes; for instance, the neurotransmitter serotonin, which regulates mood, sleep, and appetite, is an indole derivative. creative-proteomics.comnih.gov In plants, indole-3-acetic acid is a primary hormone that governs growth and development. creative-proteomics.com

The unique electronic properties of the indole ring, characterized by the delocalization of ten π-electrons, make it both aromatic and reactive. nih.gov The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, influencing the solubility and bioavailability of these compounds in biological systems. creative-proteomics.com This structural and electronic versatility has made indole derivatives a privileged scaffold in drug discovery, with applications in developing anticancer, anti-inflammatory, antimicrobial, and antiviral agents. chemistryeverywhere.comnih.gov Researchers continue to explore the therapeutic potential of novel indole derivatives, making them a central focus in modern medicinal chemistry. nih.gov

The Role of N-Nitrosation in Modulating Indole Reactivity

N-nitrosation is a chemical transformation that involves the introduction of a nitroso group (-N=O) onto a nitrogen atom, forming an N-nitroso compound. aquigenbio.comwikipedia.org In the context of indole chemistry, the nitrogen atom of the pyrrole ring can undergo N-nitrosation. This reaction significantly modulates the electronic properties and reactivity of the indole nucleus.

The introduction of the electron-withdrawing nitroso group at the N(1) position generally decreases the electron density of the indole ring system. This modification can influence the regioselectivity of subsequent electrophilic substitution reactions, which typically occur at the C3 position in unsubstituted indoles due to the high electron density at this position.

Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction leads to an equilibrium between the indole derivative, nitrous acid, and the corresponding N(1)-nitrosoindole. rsc.org The reactivity in these N-nitrosation reactions can be unusually high, even at low acidities, and often proceeds without the need for common nitrosation catalysts like halides. rsc.org The formation of N-nitrosoindoles can also occur under physiological conditions. For example, the reaction of tryptophan derivatives with nitroxyl (B88944) (HNO) donors can lead to the formation of N-nitrosoindoles. researchgate.netacs.orgnih.gov This reaction is thought to proceed via an electrophilic attack of HNO on the indole nitrogen. researchgate.netacs.org

While N-nitrosamines have been studied for their reactivity in organic synthesis, much of the interest in N-nitroso compounds stems from their classification as potential carcinogens. acs.orgmit.edunih.gov The reactivity of the N-nitroso group itself can be exploited in various chemical transformations. wikipedia.org

Strategies for Nitromethyl Group Incorporation at the Indole C3 Position

The introduction of a nitromethyl group (-CH₂NO₂) at the C3 position of the indole ring is a key step in the synthesis of compounds like N(1)-Nitroso-3-nitromethylindole. While various methods exist for the functionalization of the C3 position, a specific strategy has been reported for the synthesis of 3-nitromethylindole. tandfonline.com

A common precursor for this transformation is indole-3-carbinol (B1674136). The synthesis of this compound has been described starting from this readily available material. tandfonline.comnih.govtandfonline.com The process involves a multi-step sequence:

Conversion of Indole-3-carbinol to 3-Bromomethylindole: Indole-3-carbinol is first converted to a more reactive intermediate, 3-bromomethylindole. This can be achieved with high yield using a reagent system of chlorotrimethylsilane (B32843) and lithium bromide in acetonitrile (B52724). tandfonline.com

Synthesis of 3-Nitromethylindole: The resulting 3-bromomethylindole is then treated with a nitrating agent to introduce the nitromethyl group. A successful method involves the reaction of 3-bromomethylindole with sodium nitrite (B80452) and urea (B33335) in dimethylformamide at low temperatures (-20 to -15°C). tandfonline.com This step directly installs the desired nitromethyl functionality at the C3 position.

This synthetic approach provides a targeted pathway to 3-nitromethylindole, which can then be subjected to N-nitrosation to yield the final product, this compound. tandfonline.com

Defining the Academic Research Landscape for this compound

The academic research concerning this compound is primarily focused on its identity as a nonvolatile N-nitroso compound formed from the nitrosation of naturally occurring indole alkaloids. tandfonline.com Specifically, it has been identified as a major nonvolatile product from the reaction of the tertiary amine alkaloid gramine (B1672134) with nitrosating agents. tandfonline.com

The interest in this particular compound is situated within the broader context of food science and toxicology. tandfonline.com Research has been spurred by the presence of carcinogenic volatile nitrosamines, such as N-nitrosodimethylamine (NDMA), in various food products, particularly malt (B15192052) and beer. tandfonline.com While significant progress has been made in reducing the levels of volatile nitrosamines, there is a comparative lack of data on the occurrence and identity of nonvolatile N-nitroso compounds in these products. tandfonline.com

The discovery and synthesis of this compound contribute to the effort to identify and quantify these less-studied nonvolatile compounds. tandfonline.comnih.govtandfonline.com The development of a synthetic route for this compound is crucial as it allows the preparation of an analytical standard for its detection and quantification in food, beverages, or for in vivo studies related to its potential formation in the acidic environment of the stomach. tandfonline.com The overarching goal of this research is to achieve a more complete understanding of the total N-nitrosamine content in consumable products to better assess any potential health risks. tandfonline.com

Data Tables

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Indole-3-carbinol | C₉H₉NO | Starting Material |

| 3-Bromomethylindole | C₉H₈BrN | Intermediate |

| 3-Nitromethylindole | C₉H₈N₂O₂ | Key Precursor |

| This compound | C₉H₇N₃O₃ | Final Product |

Table 2: Reagents for the Synthesis of 3-Nitromethylindole from Indole-3-carbinol

| Step | Reagents | Solvent | Product |

| Bromination | Chlorotrimethylsilane, Lithium bromide | Acetonitrile | 3-Bromomethylindole |

| Nitromethylation | Sodium nitrite, Urea | Dimethylformamide | 3-Nitromethylindole |

Structure

3D Structure

Properties

CAS No. |

99208-91-0 |

|---|---|

Molecular Formula |

C9H7N3O3 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-(nitromethyl)-1-nitrosoindole |

InChI |

InChI=1S/C9H7N3O3/c13-10-11-5-7(6-12(14)15)8-3-1-2-4-9(8)11/h1-5H,6H2 |

InChI Key |

YSDDQRUOEFOQBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2N=O)C[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2N=O)C[N+](=O)[O-] |

Other CAS No. |

99208-91-0 |

Synonyms |

N(1)-nitroso-3-nitromethylindole NNNMI |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Nitroso 3 Nitromethylindole

Direct and Indirect N-Nitrosation Protocols for Indole (B1671886) Systems

The introduction of a nitroso group onto the indole nitrogen (N-nitrosation) is a critical transformation for accessing N-nitrosoindoles. This can be achieved through various methods, which are broadly categorized into electrophilic strategies and, to a lesser extent, transition metal-catalyzed approaches. Notably, if the C3 position of the indole is substituted, nitrosation preferentially occurs at the N1 position. Kinetic studies of the nitrosation of 3-substituted indoles with nitrous acid indicate the reaction is an equilibrium between the reactants and the N-nitroso derivative. rsc.org

Electrophilic nitrosating agents are the most common means of effecting N-nitrosation on indole systems. These reagents generate a reactive electrophilic species, such as the nitrosonium ion (NO⁺), which attacks the nucleophilic indole nitrogen.

A variety of reagents and conditions have been developed for this purpose:

Nitrous Acid (HNO₂) : Typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions, nitrous acid is a classic nitrosating agent. The active species is often considered to be dinitrogen trioxide (N₂O₃), formed from the self-condensation of nitrous acid.

Angeli's Salt (Na₂N₂O₃) : As a nitroxyl (B88944) (HNO) donor, Angeli's salt has been shown to produce N-nitrosoindoles from tryptophan derivatives at physiological pH in the presence of oxygen. The mechanism is thought to involve the electrophilic attack of HNO on the indole nitrogen.

tert-Butyl Nitrite (TBN) : This organic nitrite serves as an efficient N-nitrosation reagent for secondary amines under solvent-free, metal-free, and acid-free conditions, offering a mild alternative to traditional methods.

Nitrosyl Chloride (NOCl) : Generated in situ from isoamyl nitrite and hydrochloric acid, nitrosyl chloride is a potent nitrosating agent used in the synthesis of N(1)-Nitroso-3-nitromethylindole from its 3-nitromethylindole precursor.

Table 1: Electrophilic N-Nitrosation Reagents for Indole Systems

| Reagent/System | Active Species (Presumed) | Conditions |

|---|---|---|

| Sodium Nitrite / Acid | HNO₂, N₂O₃ | Acidic (e.g., HCl) |

| Angeli's Salt | HNO | Physiological pH, O₂ |

| tert-Butyl Nitrite (TBN) | NO⁺ equivalent | Solvent-free, neutral |

| Isoamyl Nitrite / HCl | NOCl | -10 to 0 °C |

While transition metal catalysis is a cornerstone of modern organic synthesis, its application to the direct N-nitrosation of indoles is not as extensively documented as electrophilic methods. Much of the literature focuses on the use of the N-nitroso group as a directing group in C-H activation reactions catalyzed by metals like rhodium and palladium, rather than its installation. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net

However, some transition metal-based systems have been shown to promote nitrosation:

Copper(II) Catalysis : A method has been developed for the N-nitrosation of secondary aromatic and aliphatic amines using a catalytic amount of copper(II) triflate (Cu(OTf)₂) with nitromethane (B149229) as the nitroso source under an oxygen atmosphere. rsc.org This oxidative approach represents a potential, though not widely demonstrated for indoles, pathway for metal-catalyzed N-nitrosation.

Metal-Nitrito Complexes : Research has shown that certain transition metal complexes containing a nitrito ligand can act as N-nitrosating agents, transferring the nitroso group to secondary amines in organic solvents. nih.gov

These examples indicate that metal centers can mediate N-nitrosation, but specific, high-yielding protocols for indole substrates remain less common compared to the classic electrophilic strategies.

Regioselective Nitromethylation at the Indole C3 Position

The indole nucleus exhibits strong nucleophilicity at the C3 position, making it the preferred site for electrophilic substitution and conjugate addition reactions. nih.gov This inherent reactivity is exploited to install a nitromethyl group, a versatile functional handle, selectively at this position.

The Michael or conjugate addition of indoles to electron-deficient alkenes is a powerful C-C bond-forming reaction that occurs with high regioselectivity at the C3 position. nih.govias.ac.in When the Michael acceptor is a nitroalkene, this reaction provides a direct route to 3-alkylated indole derivatives bearing a nitro group.

The most common substrates used are β-nitrostyrenes, which, upon reaction with indole, yield 3-(2-nitro-1-arylethyl)indoles. While not a direct nitromethylation, this reaction exemplifies the strategy. The use of nitroethene itself is less common but follows the same principle. Various catalysts can promote this transformation, including Lewis acids and organocatalysts, often in aqueous media. ias.ac.inresearchgate.net

Table 2: Example Catalysts for Michael Addition of Indoles to Nitroolefins

| Catalyst | Substrate Example | Solvent |

|---|---|---|

| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Indole, β-nitrostyrene | Water |

| HY zeolite | Indole, β-nitrostyrene | Solvent-free |

| CeCl₃·7H₂O–NaI on Silica Gel | Indole, α,β-unsaturated ketones | Dichloromethane |

Radical reactions offer unique pathways for C-H functionalization. However, the direct radical-mediated nitromethylation at the C3 position of a pre-formed indole ring is not a widely reported strategy in the surveyed chemical literature. While photocatalytic methods for indole functionalization, including annulation and hydroboration, are emerging, specific protocols for C3-nitromethylation via a radical mechanism appear to be uncommon. nih.govresearchgate.net

Condensation reactions provide a robust and widely used method for installing a C3 side chain that contains a nitro group. The Henry reaction (or nitro-aldol reaction) and the related Knoevenagel condensation are particularly effective for this purpose. wikipedia.orgwikipedia.org

This strategy typically involves the reaction of indole-3-carboxaldehyde (B46971) with a nitroalkane, most commonly nitromethane, in the presence of a base. wikipedia.orgacgpubs.org The reaction proceeds through a nucleophilic addition of the nitronate anion (formed by deprotonation of nitromethane) to the aldehyde carbonyl group. The resulting β-nitro alcohol intermediate readily undergoes dehydration to furnish a 3-(2-nitrovinyl)indole. wikipedia.orgresearchgate.net This vinylogous nitro compound is a stable, crystalline product and a versatile synthetic intermediate. Subsequent reduction of the carbon-carbon double bond can then lead to 3-(2-nitroethyl)indole derivatives. tci-thaijo.org

Table 3: Conditions for Knoevenagel/Henry Condensation of Indole-3-carboxaldehyde with Nitromethane

| Catalyst/Promoter | Solvent | Product |

|---|---|---|

| Piperidine / Acetic Acid | Toluene | 3-(2-nitrovinyl)indole |

| Ammonium Acetate | Acetic Acid | 3-(2-nitrovinyl)indole |

Convergent and Divergent Synthetic Routes to this compound

Sequential Functionalization vs. Cascade Reactions

Sequential Functionalization

The currently documented synthesis of this compound follows a linear, sequential functionalization pathway. tandfonline.comnih.govtandfonline.com This approach involves a series of distinct reaction steps, with the isolation and purification of intermediate compounds at each stage. The established method begins with indole-3-carbinol (B1674136) and proceeds through several key transformations to arrive at the final product. tandfonline.comnih.gov

The specific sequence is as follows:

Bromination: Indole-3-carbinol is first converted to 3-bromomethylindole. tandfonline.com This is achieved by reacting indole-3-carbinol with chlorotrimethylsilane (B32843) and lithium bromide in acetonitrile (B52724). tandfonline.com

Nitration: The resulting 3-bromomethylindole is then treated with sodium nitrite and urea (B33335) in dimethylformamide to yield 3-nitromethylindole. tandfonline.com

N-Nitrosation: The final step involves the N-nitrosation of 3-nitromethylindole using nitrosyl chloride, which is generated in situ from isoamyl nitrite and hydrochloric acid, to produce this compound. tandfonline.com

This multi-step method, while effective in producing the target compound for use as an analytical standard, is characteristic of traditional linear synthesis. tandfonline.com

Cascade Reactions

In contrast, cascade reactions (also known as tandem or domino reactions) involve multiple bond-forming transformations within a single synthetic operation, without the need to isolate intermediates. nih.govnih.gov This strategy is highly valued in modern organic chemistry as it increases efficiency, reduces solvent waste and purification steps, and can lead to the rapid construction of complex molecular architectures. researchgate.net

While a specific cascade reaction for the synthesis of this compound has not been reported in the literature, related methodologies suggest its potential. For instance, visible-light photoredox catalysis has enabled cascade reactions to transform a series of nitroalkanes into alkylnitrones efficiently. nih.gov Such an approach, which combines multiple steps into one pot under mild and environmentally benign conditions, represents a promising future direction for synthesizing nitro- and nitroso-containing indole derivatives. nih.gov

Optimization of Reaction Conditions and Yields

A critical aspect of synthetic chemistry is the optimization of reaction conditions to maximize product yield and purity. The reported sequential synthesis of this compound reveals significant variability in the efficiency of each step, highlighting areas for potential improvement. tandfonline.com

The yields for the key steps in the established synthesis are detailed below. tandfonline.com

| Reaction Step | Starting Material | Reagents | Product | Yield (%) |

| Bromination | Indole-3-carbinol | LiBr, TMSCl, MeCN | 3-bromomethylindole | 98% |

| Nitration | 3-bromomethylindole | NaNO₂, Urea, DMF | 3-nitromethylindole | 37% |

| N-Nitrosation | 3-nitromethylindole | Isoamyl nitrite, HCl | This compound | 2% |

Data sourced from Ahmad et al., 1987. tandfonline.com

The data clearly indicates that the initial bromination step is highly efficient. However, the subsequent nitration and, most notably, the final N-nitrosation steps result in significantly lower yields. tandfonline.com The 2% yield for the conversion of 3-nitromethylindole to the final product is a major drawback of the current method, likely due to the harsh acidic conditions and the stability of the reactants and products. tandfonline.com

Optimization efforts could focus on several parameters. For nitration reactions, key conditions for achieving good yields include maintaining a low temperature (0°C or below) and controlling the rate of reagent addition to prevent local heating and side reactions. orgsyn.org Applying these principles could improve the 37% yield of the 3-nitromethylindole intermediate. The most critical need for optimization lies in the final N-nitrosation step, where alternative reagents and conditions could substantially improve the final product yield. tandfonline.com

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety and efficiency. youtube.com These principles include the use of catalysts over stoichiometric reagents, the avoidance of hazardous solvents, and the design of energy-efficient processes. youtube.com

Catalyst Development for Enhanced Efficiency

One of the core tenets of green chemistry is the use of catalysts to minimize waste. youtube.com Catalysts are effective in small amounts and can perform a single reaction many times, making them preferable to stoichiometric reagents that are used in excess and generate more byproducts. youtube.com

In the context of synthesizing this compound, catalyst development could offer significant improvements. For example, the transformation of nitro compounds can be achieved using advanced catalytic systems. A notable development is the use of a Ruthenium-based photoredox catalyst (Ru(bpy)₃Cl₂) that, under visible light irradiation, can efficiently mediate reactions involving nitroalkanes. nih.gov Introducing such a mild, catalytic, and environmentally benign method could potentially streamline the synthesis of nitro-containing intermediates or even the final product, moving away from harsher, non-catalytic methods. nih.gov

Solvent-Free or Aqueous Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. youtube.com The ideal green process avoids organic solvents altogether (solvent-free) or uses benign alternatives like water. youtube.comrsc.org

Solvent-Free Nitrosation: A significant advancement in green chemistry is the development of solvent-free N-nitrosation reactions. Research has demonstrated that various secondary amines can be efficiently converted to N-nitroso compounds using tert-butyl nitrite (TBN) under solvent-free conditions. rsc.orgrsc.org This method is notable for its broad substrate scope, avoidance of metals and acids, easy isolation procedure, and excellent yields. rsc.org Applying this solvent-free protocol to the final step of the this compound synthesis could provide a dramatic improvement in sustainability and yield compared to the current method that uses nitrosyl chloride in an organic solvent. tandfonline.comrsc.org

Mechanistic Investigations of N 1 Nitroso 3 Nitromethylindole Transformations

Reactivity of the N-Nitroso Moiety in Indole (B1671886) Systems

The N-nitroso group imparts unique reactivity to the indole scaffold, influencing its stability and interaction with other chemical species. The chemistry of N-nitrosoindoles is of significant interest due to their potential formation from naturally occurring indole compounds. acs.org

Thermal and Photochemical Decomposition Pathways of N-Nitroso Groups

The decomposition of N-nitroso compounds can be initiated by thermal energy or by photochemical irradiation.

Thermal Decomposition: N-nitroso compounds are known to be thermally labile. For instance, N-nitroso-pendimethalin, a dinitroaniline herbicide, begins to thermally decompose at approximately 120°C, a significantly lower temperature than the parent compound's decomposition onset of about 200°C. nih.gov The rate of this decomposition increases exponentially with temperature. nih.gov Studies on various N-nitrosamines have shown that their thermal degradation is often a first-order reaction and can be base-catalyzed. masterorganicchemistry.com The activation energy for the thermal decomposition of several nitrosamines is approximately 100 kJ/mol, highlighting a significant temperature dependency. masterorganicchemistry.com The process is believed to proceed through the cleavage of the C-N and C-C bonds via a radical mechanism. researchgate.net

Photochemical Decomposition: Photolysis of N-nitrosamines and N-nitrosamides, particularly in acidic media, typically proceeds via the homolytic cleavage of the nitrogen-nitrogen (N-N) bond. iastate.eduresearchgate.net UV irradiation of N-nitrosodimethylamine (NDMA) excites the molecule, leading to the fragmentation of the N-N bond to produce nitric oxide (NO) and an amino radical. researchgate.net The quantum yield of this decomposition can be influenced by pH. researchgate.net In contrast to thermal decomposition of N-nitrosamides which involves cleavage of the nitrogen-carbonyl bond, photolysis specifically targets the N-N bond. iastate.edu

Electrophilic and Nucleophilic Reactions of the N-Nitroso Group

The N-nitroso group can participate in both electrophilic and nucleophilic reactions, although its electrophilic nature is more commonly observed.

Electrophilic Reactivity: N-nitrosoindoles are effective "transnitrosating" agents, capable of transferring the nitroso group (formally, an NO⁺ electrophile) to nucleophiles. tci-thaijo.org This reactivity is believed to be the basis for the genotoxicity of some N-nitroso compounds, as they can transfer the nitroso group to nucleophilic sites on DNA purine (B94841) bases. acs.org The initial step in the nitrosation of indoles is often an electrophilic attack on the indole nitrogen. tci-thaijo.orgyoutube.com

The oxygen atom of the nitroso group is also a site of electrophilic attack. N-nitrosamines can react with various electrophiles, such as alkylating agents, to form O-substituted hydroxydiazenium salts. researchgate.net

Nucleophilic Reactivity: While less common, the nitroso entity can also act as a nucleophile. nih.gov This dual reactivity allows nitroso compounds to participate in a wide array of chemical transformations, including cyclizations and rearrangements. nih.gov

Rearrangement Mechanisms Involving N-Nitrosation

Rearrangement reactions are a characteristic feature of N-nitroso compounds, particularly in acidic environments.

The Fischer-Hepp rearrangement is a well-known acid-catalyzed reaction of aromatic N-nitrosamines, which leads to the formation of C-nitroso isomers, typically with the nitroso group migrating to the para position of the aromatic ring. researchgate.netumn.edu The exact mechanism is complex and may involve both intramolecular and intermolecular pathways. researchgate.netumn.edu

In the context of indoles, their high reactivity towards nitrosating agents has led to the proposal that the formation of 3-nitrosoindoles (C-nitrosation) may proceed through an initial, reversible N-nitrosation, followed by an intramolecular rearrangement to the more stable C3-substituted product. rsc.org This is supported by the fact that for many indoles, the rate-limiting step in nitrosation depends on the substrate's basicity, with more basic indoles reacting at a diffusion-controlled rate. rsc.org

Reactivity of the Nitromethyl Group at the Indole C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. The introduction of a nitromethyl group at this position creates a site with its own distinct and versatile reactivity.

Acid-Base Properties and Nitronate Anion Formation

A primary characteristic of the nitromethyl group is the acidity of the α-carbon protons. In the presence of a base, a proton can be abstracted from the methylene (B1212753) carbon adjacent to the nitro group. This deprotonation results in the formation of a resonance-stabilized anion known as a nitronate (or aci-nitro) anion.

This equilibrium is a fundamental property of nitroalkanes. The pKa of the α-proton in simple nitroalkanes is typically around 17. For 3-nitropropionate, a related compound, the pKa is near the physiological range at 9.1. The formation of this nitronate intermediate is crucial for many of the subsequent reactions of the nitromethyl group.

Figure 1: Formation of a nitronate anion from a 3-nitromethylindole derivative.

[Indole-Ring]-CH2-NO2 + B: ⇌ [Indole-Ring]-CH=N(+)(O⁻)O⁻ + BH

(3-Nitromethylindole) (Base) (Nitronate Anion)

Nucleophilic and Electrophilic Transformations of the Nitromethyl Functionality

The nitromethyl group can undergo both nucleophilic and electrophilic transformations, greatly expanding the synthetic utility of the parent molecule.

Nucleophilic Transformations: The primary nucleophilic reactivity of the nitromethyl group stems from its nitronate form. The nitronate anion is a potent nucleophile and can react with various electrophiles.

A key transformation is the reduction of the nitro group to an amine, which provides a direct synthetic route to tryptamine (B22526) derivatives. Tryptamines are important scaffolds in medicinal chemistry and natural products. The reduction of 3-(2-nitroalkyl)indoles is a well-established method for their synthesis. acs.orgyoutube.com Various reducing agents can be employed for this purpose, with conditions optimized to achieve high yields.

| Starting Material | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 3-(2-nitroethyl)indole | NaBH₄ / Ni(OAc)₂∙4H₂O | Acetonitrile (B52724)/Water | Good | umn.edu |

| 3-(2-nitrovinyl)indole | LiAlH₄ | Dry THF | - | umn.edu |

| Substituted 3-(nitroalkyl)indoles | Catalytic Hydrogenation | - | - |

Electrophilic Transformations: While the nitronate form is nucleophilic, the indole ring system, when substituted with a strong electron-withdrawing group like a nitro group, becomes electron-deficient. This enhances the electrophilic character of the indole ring itself, particularly at the C2 position. 3-Nitroindole derivatives have been shown to react with a variety of electron-rich species and can serve as substrates in dearomatization reactions, cycloadditions, and annulations. nih.gov This suggests that while the nitromethyl group itself doesn't typically act as an electrophile, its presence makes the indole core more susceptible to nucleophilic attack.

Reductive Pathways of the Nitromethyl Group

The reduction of the nitromethyl group in N(1)-Nitroso-3-nitromethylindole is a key transformation that can lead to a variety of products, depending on the reducing agent and reaction conditions. While specific studies on the reduction of this compound are limited, the reactivity of the nitromethyl group attached to an indole ring can be inferred from studies on related compounds.

The reduction of nitroalkanes is a well-established process that can proceed through various intermediates to yield amines, hydroxylamines, or oximes. The general pathway for the reduction of a nitro group involves a six-electron reduction to the corresponding amine, sequentially forming nitroso and hydroxylamino intermediates. These reactions are often catalyzed by nitroreductases or proceed via chemical methods. researchgate.net

Common reagents for the reduction of aliphatic nitro compounds to amines include catalytic hydrogenation with catalysts like platinum(IV) oxide or Raney nickel, as well as the use of iron metal in refluxing acetic acid.

A critical aspect in the reduction of this compound is the potential for chemoselectivity, given the presence of the N-nitroso group, which is also susceptible to reduction. The choice of reducing agent is therefore crucial to selectively target the nitromethyl group. For instance, milder reducing agents might be explored to achieve this selectivity.

Table 1: Potential Reducing Agents for the Nitromethyl Group and Their Expected Products

| Reducing Agent | Potential Product(s) | Remarks |

| H₂/Pd-C | 3-Aminomethyl-1-nitrosoindole | Potential for over-reduction or reduction of the N-nitroso group. |

| Fe/AcOH | 3-Aminomethyl-1-nitrosoindole | Offers milder conditions, potentially preserving the N-nitroso group. |

| SnCl₂ | 3-Aminomethyl-1-nitrosoindole | Another mild reducing agent for nitro groups. |

| NaBH₄ | No reaction or reduction of N-nitroso | Typically does not reduce isolated nitro groups but may interact with the N-nitroso functionality. |

This table is illustrative and based on general knowledge of nitro group reduction. Specific experimental data for this compound is not currently available in the provided search results.

Interplay and Synergistic Effects of N-Nitroso and Nitromethyl Functionalities

The simultaneous presence of the electron-withdrawing N-nitroso group at the N1 position and the nitromethyl group at the C3 position of the indole ring creates a unique electronic and steric environment that significantly influences the molecule's reactivity.

Intramolecular Electronic and Steric Interactions

The N-nitroso group is known to be a strong electron-withdrawing group, which decreases the electron density of the indole ring system. This electronic perturbation can affect the reactivity of the C3-substituent. The electron-withdrawing nature of the N-nitroso group would be expected to influence the acidity of the proton on the nitromethyl carbon, potentially facilitating its removal under basic conditions.

Sterically, the N-nitroso group can influence the approach of reagents to the C3-nitromethyl group. Depending on the conformation of the nitroso group, it could either hinder or direct incoming reactants. The steric hindrance at the N1 position could also play a role in the regioselectivity of reactions involving the indole ring itself.

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

In a molecule with multiple reactive sites like this compound, achieving chemoselectivity and regioselectivity is a significant challenge. The N-nitroso group can act as an electrophile, while the nitromethyl group can undergo reduction or act as a precursor to other functional groups.

For instance, in reactions involving nucleophiles, the possibility of attack at the nitroso nitrogen, the carbon of the nitromethyl group (via an SN2' type reaction on a tautomeric form), or even at the indole ring itself exists. The regioselectivity of such reactions would be governed by a combination of electronic effects (the relative electrophilicity of the different sites) and steric factors.

The presence of both functionalities also opens up the possibility of intramolecular reactions. For example, under certain conditions, the N-nitroso group could potentially interact with the nitromethyl group or its derivatives, leading to cyclization or rearrangement products.

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Probes

The investigation of the complex reaction mechanisms of this compound transformations heavily relies on the application of kinetic and spectroscopic techniques. nih.gov

Kinetic studies can provide valuable information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For example, by monitoring the disappearance of the starting material or the appearance of products over time using techniques like UV-Vis spectroscopy or HPLC, the rate law for a particular transformation can be determined. This information is crucial for proposing and validating a reaction mechanism. Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction is often an equilibrium process, with the rate being influenced by the acidity of the medium. rsc.org

Spectroscopic methods are indispensable for identifying the intermediates and final products of a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms in a molecule can be determined.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound, the characteristic stretching frequencies of the N-N=O and C-NO₂ groups would be key spectroscopic handles.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural characterization.

In the context of this compound, a combination of these techniques would be essential to follow the course of a reaction, identify any transient intermediates, and characterize the final products, thereby providing a detailed picture of the reaction mechanism.

Isotopic Labeling Studies in Mechanistic Organic Chemistry

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. researchgate.net By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy.

For this compound, several isotopic labeling strategies could be employed to investigate its transformations:

¹⁵N-labeling of the N-nitroso group would allow for the tracking of the nitroso functionality. For instance, in a reaction where the nitroso group is transferred to another molecule (transnitrosation), the presence of the ¹⁵N label in the new nitrosated product would confirm this pathway.

¹⁵N-labeling of the nitromethyl group would be crucial for studying its reductive pathways. By analyzing the products for the presence of the ¹⁵N label, one could definitively determine whether the nitrogen atom is retained in the final product (e.g., an amine) or lost.

¹³C-labeling of the nitromethyl carbon would provide insights into reactions involving this carbon atom, such as nucleophilic substitution or rearrangement.

Deuterium (²H) labeling of the methylene protons of the nitromethyl group could be used to study the kinetic isotope effect, providing information about the rate-determining step of a reaction involving the cleavage of a C-H bond.

While specific isotopic labeling studies on this compound have not been reported in the provided search results, the principles of this technique are broadly applicable and would be invaluable for elucidating the complex mechanistic pathways of this intriguing molecule. The synthesis of isotopically labeled this compound would be the first critical step in such investigations, likely starting from isotopically labeled precursors of indole or the nitromating agent. nih.gov

Theoretical and Computational Studies of N 1 Nitroso 3 Nitromethylindole

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the chemical behavior of a molecule. For N-nitrosoindoles, these methods can reveal the distribution of electrons, the nature of chemical bonds, and the regions most susceptible to chemical attack. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. researchgate.netnih.gov

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The distribution of electron density within these orbitals is a key determinant of a molecule's properties. In N-nitrosoindoles, the presence of electronegative nitrogen and oxygen atoms significantly influences the electron density distribution.

Computational studies on related indole (B1671886) derivatives show that regions of high electron density are typically located around these heteroatoms. researchgate.net For N(1)-Nitroso-3-nitromethylindole, it is anticipated that the electron density would be highest around the oxygen atoms of the nitroso and nitro groups, as well as the nitrogen atom of the nitroso group. This polarization of electron density creates a molecule with distinct electron-rich and electron-deficient regions, which has profound implications for its reactivity. The indole ring itself is an electron-rich aromatic system, and the substituents at the N(1) and C(3) positions will further modulate this electron distribution.

Natural Bond Orbital (NBO) analysis is a computational technique that can provide a more intuitive picture of the bonding and charge distribution. Studies on similar N-nitroso compounds have utilized NBO analysis to quantify the charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons on the indole nitrogen into the π-system of the ring and the N=O bond of the nitroso group.

Table 1: Hypothetical Electron Density Distribution in this compound based on Analogous Compounds

| Atomic Center | Predicted Electron Density | Rationale |

| Nitroso Oxygen | High | High electronegativity of oxygen. |

| Nitro Oxygens | High | High electronegativity of oxygen atoms in the nitro group. |

| Nitroso Nitrogen | Moderate to High | Electronegative nitrogen with a lone pair. |

| Indole Nitrogen | Moderate | Lone pair delocalized into the aromatic system and nitroso group. |

| Indole Ring Carbons | Variable | Generally electron-rich due to aromaticity, but influenced by substituents. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies and spatial distributions of these frontier orbitals provide valuable insights into a molecule's reactivity and the regioselectivity of its reactions. nih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring and the N-nitroso group. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing nitroso and nitromethyl groups. The energy gap between the HOMO and LUMO is a critical parameter; a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Computational studies on various nitro-substituted aromatic and heterocyclic compounds have shown that the introduction of a nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor. researchgate.net Therefore, the nitromethyl group at the C(3) position of this compound is expected to lower the LUMO energy, enhancing its electrophilic character. The N-nitroso group also contributes to lowering the LUMO energy.

FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, a nucleophile would likely attack the regions where the LUMO has the largest lobes, which would be the nitrogen atom of the nitroso group and the carbon atom of the nitromethyl group. Conversely, an electrophile would be expected to react at the sites with the highest HOMO density, such as the C(2) position of the indole ring.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location of Highest Density | Implication for Reactivity |

| HOMO | Indole ring, N-nitroso group | Susceptible to electrophilic attack. |

| LUMO | N-nitroso group, Nitromethyl group | Susceptible to nucleophilic attack. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, plays a vital role in its chemical and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers that separate them. This is typically achieved by mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds.

Identification of Stable Conformations and Interconversion Barriers

For this compound, the key rotatable bonds are the N-N bond of the nitroso group and the C-C bond connecting the nitromethyl group to the indole ring. Rotation around the N-N bond in N-nitrosamines gives rise to E and Z isomers. Computational studies on other N-nitroso compounds have shown that both isomers can exist, with their relative stability depending on the steric and electronic effects of the substituents. rsc.org

The energy barriers for interconversion between these stable conformers can be calculated as the energy of the transition state connecting them. These barriers determine the rate at which the conformers can interconvert at a given temperature.

Influence of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen bonding capabilities. For a polar molecule like this compound, it is expected that polar solvents would have a pronounced effect on its conformational equilibrium.

Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on molecular conformation. These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on other polar molecules have shown that polar solvents tend to favor more polar conformers. nih.gov In the case of this compound, a polar solvent might stabilize a conformation with a larger dipole moment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway and characterizing the transition states, it is possible to gain a detailed understanding of how a reaction proceeds and what factors control its rate and outcome.

For this compound, a key reaction pathway to consider is transnitrosation, which is the transfer of the nitroso group to another nucleophilic species. Studies on other N-nitrosoindoles have shown that they can efficiently transfer their nitroso group to biological nucleophiles like DNA bases. This process is thought to be a key step in the genotoxicity of some N-nitroso compounds.

A computational study of the transnitrosation reaction of this compound with a model nucleophile would involve locating the transition state for the transfer of the nitroso group. The structure and energy of this transition state would provide crucial information about the reaction mechanism and its feasibility. For instance, the reaction could proceed through a concerted mechanism where the new N-Nu bond is formed at the same time as the N-N bond of the nitrosoindole is broken, or it could involve the formation of an intermediate.

The characterization of the transition state would involve calculating its geometry and vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Computational Prediction of Reaction Intermediates and Transition States

The study of chemical reactions involving this compound at a molecular level necessitates the identification of stationary points on the potential energy surface, which include reaction intermediates and transition states. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. For instance, in the context of its formation via nitrosation of gramine (B1672134), computational models could elucidate the stepwise mechanism, identifying the structures of key intermediates and the transition states that connect them.

Similarly, the decomposition pathways of this compound could be explored. These calculations would involve geometry optimizations to find the lowest energy conformations of proposed intermediates and transition state searches to locate the saddle points on the reaction coordinate. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method are often employed for locating transition states.

Calculation of Activation Energies and Reaction Rates

Once the transition states are located, the activation energy for a particular reaction step can be calculated as the energy difference between the transition state and the reactants. These energies are crucial for understanding the kinetics of the reaction. For example, the rotational barrier around the N-N bond of the nitroso group, which leads to the existence of Z/E isomers in many N-nitrosamines, can be computationally determined. nih.gov Studies on similar molecules, such as nitrosoethylene, have shown that high-level calculations can predict these rotational barriers with considerable accuracy. kfupm.edu.sa

The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rate constants. This theoretical approach allows for a comparison of the feasibility of different reaction pathways and provides insights into the factors that control the reaction kinetics.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a standard application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its ¹H and ¹³C NMR chemical shifts can be predicted. DFT calculations have been successfully used to assign the NMR spectra of complex N-nitrosamine isomers. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts, when compared to experimental data, can help confirm the structure of the molecule. The existence of Z/E isomers due to restricted rotation around the N-N=O bond would be expected to give rise to two distinct sets of NMR signals, a phenomenon observed in other asymmetrical N-nitrosamines. nih.govresearchgate.net

| Nucleus | Predicted Chemical Shift Range (ppm) - Hypothetical |

| ¹H | 7.0 - 9.0 (aromatic), 4.0 - 6.0 (CH₂NO₂) |

| ¹³C | 110 - 150 (aromatic), 60 - 80 (CH₂NO₂) |

| ¹⁵N | 350 - 550 (nitroso and nitro groups) |

Note: The values in this table are hypothetical and based on typical ranges for similar functional groups. Specific calculations for this compound are required for accurate predictions.

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculations, typically performed at the DFT level of theory, can aid in the interpretation of experimental vibrational spectra. kfupm.edu.sanih.gov Key vibrational modes would include the N=O stretching of the nitroso group, the symmetric and asymmetric stretching of the NO₂ group, and the various vibrations of the indole ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) - Hypothetical |

| N=O Stretch | 1400 - 1500 |

| Asymmetric NO₂ Stretch | 1500 - 1600 |

| Symmetric NO₂ Stretch | 1300 - 1400 |

| C-H Aromatic Stretch | 3000 - 3100 |

Note: The values in this table are hypothetical and based on typical ranges for these functional groups. Specific calculations are needed for this compound.

UV-Vis Absorption and Emission Spectra Prediction

The electronic transitions of this compound can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic excitations from occupied to unoccupied molecular orbitals. nih.gov The n → π* transition of the nitroso group typically gives rise to a weak absorption in the visible region, while π → π* transitions of the indole ring and nitro group occur at shorter wavelengths in the UV region. researchgate.net

Intermolecular Interactions and Solvation Thermodynamics

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and behavior in different environments. Computational methods can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that this molecule can form.

The thermodynamics of solvation can be investigated using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, allowing for the calculation of the free energy of solvation. Explicit models involve simulating the molecule with a number of solvent molecules, providing a more detailed picture of the solute-solvent interactions. These calculations are important for understanding the solubility and partitioning behavior of this compound.

Advanced Spectroscopic and Analytical Methodologies for N 1 Nitroso 3 Nitromethylindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous determination of molecular structures. dntb.gov.ua It provides detailed information on chemical shifts, spin-spin coupling constants, and multiplet patterns, which together allow for the complete assignment of a molecule's proton (¹H) and carbon (¹³C) framework. dntb.gov.ua For a molecule like N(1)-Nitroso-3-nitromethylindole, with its distinct functional groups and aromatic system, high-resolution NMR is indispensable for confirming its synthesis and purity.

The presence of both electron-donating (the pyrrole (B145914) nitrogen) and electron-withdrawing groups (the N-nitroso and C-nitro groups) on the indole (B1671886) ring creates a complex electronic environment. This results in a wide dispersion of chemical shifts for the aromatic protons and carbons, making one-dimensional (1D) ¹H and ¹³C NMR spectra rich with information. However, for a definitive assignment of each signal, multi-dimensional techniques are essential.

Multi-dimensional NMR Techniques (2D COSY, HSQC, HMBC) for Complex Structure Verification

Two-dimensional (2D) NMR experiments are critical for deciphering complex molecular structures by revealing correlations between different nuclei. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and establishing connectivity pathways within the molecule.

Correlated Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal correlations between the adjacent protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7), allowing for their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as the C2-H2 proton to the C2 carbon and the methylene (B1212753) protons of the nitromethyl group to their carbon.

The combined data from these 2D NMR experiments provide a comprehensive and unambiguous verification of the complex structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table presents hypothetical, yet chemically plausible, NMR data based on known substituent effects on the indole ring. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C2 | 8.1 - 8.3 | 135 - 138 | H4, CH₂ |

| C3 | - | 115 - 118 | H2, CH₂ |

| C3a | - | 128 - 131 | H2, H4, H7a |

| C4 | 7.6 - 7.8 | 118 - 121 | H5, H6 |

| C5 | 7.3 - 7.5 | 123 - 126 | H4, H6, H7 |

| C6 | 7.4 - 7.6 | 125 - 128 | H5, H7, H4 |

| C7 | 8.0 - 8.2 | 112 - 115 | H6, H5 |

| C7a | - | 136 - 139 | H2, H4, H7 |

| -CH₂NO₂ | 5.8 - 6.0 | 75 - 78 | C3, C2 |

Solid-State NMR for Polymorph and Supramolecular Structure Analysis

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceutical solids and other organic materials in their native state. nih.govresearchgate.net Unlike solution-state NMR, ssNMR provides information about the local molecular environment in the solid phase, making it highly sensitive to differences in crystal packing (polymorphism) and intermolecular interactions. nih.govmdpi.com

For this compound, different crystallization conditions could potentially lead to various polymorphic forms, each with unique physical properties. ssNMR, particularly using ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between these polymorphs. bruker.com Each distinct crystal lattice environment would result in a unique set of ¹³C chemical shifts. researchgate.net Therefore, ssNMR can serve as a "fingerprint" to identify and quantify different polymorphic forms. Furthermore, the technique can be used to study supramolecular structures, such as co-crystals or solvates, by probing intermolecular proximities and interactions that are not observable in solution.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. osti.gov When coupled with fragmentation techniques, it becomes a powerful method for structural elucidation.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which can then be used to calculate its elemental formula. For this compound (C₉H₇N₃O₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated one, thereby distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₇N₃O₃ |

| Nominal Mass | 205 |

| Calculated Exact Mass | 205.04874 |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Measured m/z (Hypothetical) | 205.0487 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. unt.eduyoutube.com This process provides detailed structural information by revealing how a molecule breaks apart. youtube.com The fragmentation pattern is often characteristic of specific functional groups and structural motifs. dntb.gov.uanih.gov

For this compound, a key and diagnostic fragmentation pathway would be the loss of the nitroso group (•NO), a common feature for N-nitroso compounds, resulting in a fragment ion with a loss of 30 Da. nih.govresearchgate.net Other likely fragmentations would include the loss of the nitro group (•NO₂) and subsequent cleavages of the indole ring structure. Analyzing these fragmentation pathways allows for the confirmation of the presence and location of the nitroso and nitromethyl groups. nih.gov

Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 205.05).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 205.05 | 175.04 | •NO (30 Da) | 3-nitromethylindole radical cation |

| 205.05 | 159.05 | •NO₂ (46 Da) | 1-nitroso-3-methyleneindole cation |

| 175.04 | 129.06 | •NO₂ (46 Da) | 3-methyleneindole cation |

| 159.05 | 130.07 | N₂H (29 Da) | Indole-3-carboxaldehyde (B46971) cation |

| 130.07 | 102.05 | CO (28 Da) | Benzopyrrole cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and provide a characteristic "fingerprint" spectrum that is unique to the compound's structure and bonding. horiba.com They are particularly useful for identifying the presence of specific functional groups. iitm.ac.in

For this compound, IR and Raman spectra would show characteristic bands corresponding to the vibrations of the N-N=O group, the C-NO₂ group, and the indole ring system.

N-Nitroso Group: The N-N=O stretching vibration typically appears as a strong band in the IR spectrum. Its exact position can be sensitive to the electronic environment. baranlab.org Literature suggests a range of approximately 1400-1500 cm⁻¹ for the N=O stretch in nitrosamines. pw.edu.pl

Nitro Group: The nitromethyl group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For nitroalkanes, these bands are typically strong and found near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. orgchemboulder.com

Indole Ring: The indole ring itself has a series of characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. nih.govmontclair.edu The N-H stretching vibration typical of unsubstituted indoles (around 3400-3500 cm⁻¹) would be absent due to the N-nitrosation. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N=O Stretch | N-Nitroso | 1450 - 1500 | Strong | Medium |

| N-N Stretch | N-Nitroso | 1050 - 1110 | Medium-Strong | Weak |

| Asymmetric NO₂ Stretch | Nitromethyl | 1540 - 1560 | Strong | Medium |

| Symmetric NO₂ Stretch | Nitromethyl | 1360 - 1380 | Strong | Strong |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3100 | Medium | Strong |

| Aromatic C=C Stretch | Indole Ring | 1580 - 1620 | Medium | Strong |

Characteristic Vibrational Modes of N-Nitroso and Nitromethyl Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the key functional groups within a molecule. For this compound, the characteristic vibrations of the N-nitroso (-N-N=O) and nitromethyl (-CH2NO2) groups provide a distinct spectral fingerprint. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from data on related compounds.

The N-nitroso group exhibits several characteristic bands. The N=O stretching vibration is particularly notable and typically appears in the infrared spectrum. In non-aromatic nitrosamines, this stretching mode is often observed in the region of 1321–1265 cm⁻¹. pw.edu.pl The N-N stretching vibration of the >N-N=O group is also a key identifier, generally producing a strong band between 1106 and 1052 cm⁻¹. pw.edu.pl

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-Nitroso (-N-N=O) | N=O Stretch | 1265 - 1346 | pw.edu.pl |

| N-Nitroso (-N-N=O) | N-N Stretch | 1052 - 1106 | pw.edu.pl |

| Nitromethyl (-NO₂) | Asymmetric Stretch | 1500 - 1560 | |

| Nitromethyl (-NO₂) | Symmetric Stretch | 1300 - 1370 | |

| Indole Ring | C-H Stretch | ~3100 | |

| Indole Ring | C=C Stretch | 1600 - 1450 |

Note: The values for the nitromethyl and indole groups are general ranges for organic compounds and are included for completeness.

Conformational Studies via Vibrational Signatures

Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), is a powerful approach for studying molecular conformations. researchgate.netiu.edu.sa For this compound, conformational isomers can arise from the rotation around single bonds, primarily the N-N bond of the nitroso group and the C3-C bond connecting the nitromethyl group to the indole ring. These different spatial arrangements, or conformers, can have distinct vibrational spectra.

Although a specific conformational analysis of this compound using vibrational spectroscopy has not been reported, the methodology would involve calculating the theoretical vibrational frequencies for different possible conformers. By comparing the computed spectra with experimental IR and Raman data, the most stable conformer in the solid state or in solution could be identified. iu.edu.sa Such studies provide critical insights into the molecule's three-dimensional structure and how it might influence its chemical and physical properties.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its chromophoric properties and potential for light-induced reactions.

Chromophoric Properties and Electronic Transitions

This compound possesses several chromophores that absorb light in the ultraviolet-visible (UV-Vis) range: the indole ring system, the N-nitroso group, and the nitromethyl group. The indole nucleus itself has strong π → π* transitions typically below 300 nm.

The N-nitroso group is a significant chromophore responsible for the characteristic absorption of N-nitroso compounds at longer wavelengths. researchgate.net It exhibits a weak n → π* electronic transition, which is formally forbidden but observed due to molecular vibrations. This transition typically occurs in the near-UV region, around 370-425 nm, and is responsible for the pale yellow color of many nitroso compounds. researchgate.netmissouri.edu A more intense π → π* transition for the N-nitroso group occurs at shorter wavelengths.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| N-Nitroso (-N=O) | n → π* | 370 - 425 |

| N-Nitroso (-N=O) | π → π* | < 300 |

Photophysical Properties and Photodegradation Monitoring

The photophysical properties of a molecule describe its behavior after absorbing light, including fluorescence, phosphorescence, and photochemical reactions. While specific fluorescence data for this compound is not available, N-nitroso compounds are known to be photolabile. nih.gov

The absorption of UV light can lead to the cleavage of the weak N-N bond, initiating photodegradation. This property is exploited in analytical methods for N-nitroso compounds, where a photohydrolysis detector can be used in conjunction with HPLC. nih.gov In this technique, the analyte is irradiated with UV light post-column, causing the release of nitric oxide (NO), which is then detected. Monitoring the disappearance of the parent compound's UV-Vis absorption signal or the formation of degradation products over time under controlled irradiation provides a means to study its photostability and degradation kinetics.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing unambiguous proof of connectivity and stereochemistry.

To date, a single-crystal X-ray diffraction study of this compound has not been reported in the scientific literature. Consequently, its precise solid-state architecture, including intermolecular interactions like hydrogen bonding or π-stacking that dictate the crystal packing, remains experimentally unconfirmed. Such a study would be invaluable for definitively establishing the planarity of the functional groups relative to the indole ring and for understanding the intermolecular forces that govern its solid-state properties. missouri.edu

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis and purification of this compound. The synthesis of this compound from indole-3-carbinol (B1674136) or gramine (B1672134) necessitates a robust method for isolating it from starting materials, byproducts, and reagents. nih.govkisti.re.kr

Development of an HPLC method would involve optimizing several parameters:

Stationary Phase (Column): Reversed-phase columns (e.g., C18, C8) are commonly used for separating moderately polar organic compounds like N-nitroso indoles.

Mobile Phase: A mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical for reversed-phase HPLC. The gradient or isocratic elution profile would be optimized to achieve good resolution between the target compound and any impurities.

Detection: Given its chromophores, a UV-Vis detector set to a wavelength corresponding to one of its absorption maxima would be a primary choice. For highly sensitive and selective detection, a chemiluminescence detector (such as a Thermal Energy Analyzer, TEA) that specifically measures the NO group after chemical or photolytic cleavage can be employed. nih.gov HPLC coupled with mass spectrometry (LC-MS) would also be a powerful tool for both quantification and structural confirmation. nih.gov

These chromatographic methods are crucial for assessing the purity of synthesized batches and for isolating the compound for further spectroscopic and biological studies.

Based on the conducted research, there is no specific information available in the public domain regarding analytical methodologies for the chemical compound "this compound." The search results provided general methods for the analysis of N-nitroso compounds and other related substances, but none were specific to this compound.

Therefore, it is not possible to generate a scientifically accurate article on the "" with the specified outline and content requirements. The requested detailed research findings, data tables, and specific optimization methods for HPLC and GC analysis of this particular compound are not available in the retrieved search results.

To provide a scientifically sound and accurate article, specific studies on this compound would be required. Without such dedicated research, any attempt to create the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article.

N 1 Nitroso 3 Nitromethylindole As a Synthetic Precursor and Chemical Reagent

Utilization in the Synthesis of Diverse Indole (B1671886) Scaffolds

While direct, extensive research on the use of N(1)-Nitroso-3-nitromethylindole for synthesizing a broad range of indole scaffolds is not widely documented, its inherent functionalities suggest its potential as a valuable starting material. The reactivity of both the N-nitroso and the nitromethyl groups can be strategically exploited to introduce further complexity and diversity into the indole core.

The synthesis of this compound itself has been described as a product of the nitrosation of the alkaloid gramine (B1672134), with an alternative synthesis beginning from indole-3-carbinol (B1674136). nih.gov This availability, though requiring specific synthetic steps, provides access to this unique building block for further chemical exploration.

Transformations of the N-Nitroso Group to Other Nitrogen-Containing Functionalities

The N-nitroso group is a versatile functional handle that can be transformed into various other nitrogen-containing moieties. One of the most fundamental transformations is its removal, or denitrosation , to regenerate the parent NH-indole. This reaction is typically acid-catalyzed and can be promoted by nucleophiles. rsc.orgrsc.org The resulting 3-nitromethylindole can then serve as a substrate for a different set of reactions.

The N-nitroso group can also be reduced to a hydrazine (B178648) derivative. Reagents like lithium aluminum hydride (LiAlH4) or zinc dust in acetic acid are commonly employed for such reductions of N-nitrosamines. This would provide access to N-aminoindole derivatives, which are themselves useful intermediates for the synthesis of fused heterocyclic systems.

Furthermore, the N-nitroso group can potentially be oxidized to a nitramine group (N-NO2). While specific conditions for this compound are not reported, oxidation of other nitrosamines has been achieved using strong oxidizing agents.

| Transformation | Potential Reagents | Product Type | Significance |

| Denitrosation | H+, Nucleophiles (e.g., thiourea, halides) | 3-Nitromethylindole | Unmasking the indole NH for further functionalization. |

| Reduction | LiAlH4, Zn/CH3COOH | N-Amino-3-nitromethylindole | Precursor to N-aminoindole-based heterocycles. |

| Oxidation | Strong oxidants (e.g., peroxy acids) | N-Nitramino-3-nitromethylindole | Introduction of a nitramine functionality. |

Reactions of the Nitromethyl Group for Carbon-Carbon Bond Formation

The nitromethyl group at the C3 position of the indole ring is a powerful tool for carbon-carbon bond formation, primarily through the Henry (nitroaldol) reaction . This reaction involves the deprotonation of the α-carbon of the nitromethyl group to form a nitronate anion, which then acts as a nucleophile, attacking carbonyl compounds such as aldehydes and ketones. This process leads to the formation of β-nitro alcohols, which are versatile intermediates that can be further transformed into other functional groups.

The general scheme for the Henry reaction involving this compound would be as follows:

Step 1: Deprotonation: A base abstracts a proton from the carbon of the nitromethyl group.

Step 2: Nucleophilic Attack: The resulting nitronate attacks an aldehyde or ketone.

Step 3: Protonation: The intermediate alkoxide is protonated to yield the β-nitro alcohol.

These β-nitro alcohols can be subsequently dehydrated to form nitroalkenes or the nitro group can be reduced to an amine, providing access to β-amino alcohols, which are important structural motifs in many biologically active molecules.

| Reactant | Conditions | Product Type | Potential Applications |

| Aldehyd (R-CHO) | Base (e.g., Et3N, DBU) | β-Nitro alcohol | Synthesis of substituted tryptophols and other complex indole alkaloids. |

| Ketone (R2C=O) | Base (e.g., Et3N, DBU) | β-Nitro alcohol | Access to more sterically hindered indole derivatives. |

Exploration of Rearrangement Reactions for Molecular Complexity

N-nitroso compounds are known to undergo characteristic rearrangement reactions, with the Fischer-Hepp rearrangement being a prominent example for aromatic nitrosamines. wikipedia.orgnih.gov This acid-catalyzed reaction typically involves the migration of the nitroso group from the nitrogen atom to the para-position of the aromatic ring. wikipedia.org

In the context of this compound, a Fischer-Hepp type rearrangement could potentially lead to the formation of C-nitrosoindoles. The migration would likely occur to the electron-rich positions of the benzene (B151609) ring of the indole nucleus, such as C4 or C6. However, it is important to note that the reaction conditions for the Fischer-Hepp rearrangement (strong acid) could also lead to competing denitrosation. rsc.org The specific outcome would depend on the reaction conditions and the relative stability of the intermediates. The formation of a C-nitroso indole would introduce a new functional group on the carbocyclic part of the indole, opening up further avenues for synthetic diversification.

Cascade Reactions and Multi-component Reactions Involving this compound

The dual functionality of this compound makes it an intriguing candidate for cascade and multi-component reactions (MCRs). nih.govbeilstein-journals.org MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps.

A hypothetical MCR could involve the in-situ generation of the nitronate from the nitromethyl group, which could then participate in a reaction with an aldehyde and another nucleophile. Simultaneously, the N-nitroso group could act as an internal oxidant or be transformed under the reaction conditions.

While specific examples utilizing this compound in such complex transformations are yet to be reported in the literature, its structure is primed for exploration in this area. The development of novel cascade or multi-component reactions involving this compound could provide rapid access to highly functionalized and structurally diverse indole derivatives.

Abiotic Environmental Transformations and Fate of N 1 Nitroso 3 Nitromethylindole

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, involving the absorption of light, can be a significant pathway for the transformation of organic compounds in the environment. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances.

Direct Photolysis Mechanisms and Kinetics

Specific experimental data on the direct photolysis of N(1)-Nitroso-3-nitromethylindole, including its quantum yield and degradation kinetics, are not available in peer-reviewed scientific literature. However, the presence of the N-nitroso group and the aromatic indole (B1671886) ring suggests that the compound may absorb ultraviolet (UV) radiation. For comparison, other N-nitrosamines are known to undergo photolysis. For instance, N-nitrosodimethylamine (NDMA) is readily degraded by direct photolysis at wavelengths below 260 nm. pacewater.com The N-N bond in the nitroso group is susceptible to cleavage upon absorption of UV light, which is a primary mechanism of degradation for many N-nitrosamines. nih.gov